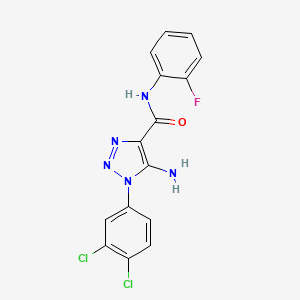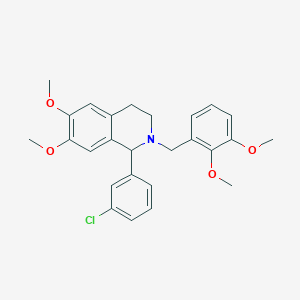
5-amino-1-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Triazole derivatives, including compounds similar to 5-amino-1-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, are synthesized through various methods. One approach involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, leading to triazole scaffolds with complete regiocontrol for the preparation of peptidomimetics or biologically active compounds based on the triazole core (Ferrini et al., 2015). Another method is the microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, which facilitates the regioselective synthesis of triazole derivatives (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The crystal structure analysis of triazole derivatives reveals detailed insights into their molecular conformation and intermolecular interactions. For instance, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined, highlighting its potential inhibitory effects against cancer cell proliferation (Hao et al., 2017).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including the Dimroth rearrangement, which influences their chemical properties and potential applications. The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates this adaptability for creating triazole-based scaffolds beyond the Dimroth rearrangement, indicating their utility in generating compounds with significant biological activity (Ferrini et al., 2015).
特性
IUPAC Name |
5-amino-1-(3,4-dichlorophenyl)-N-(2-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN5O/c16-9-6-5-8(7-10(9)17)23-14(19)13(21-22-23)15(24)20-12-4-2-1-3-11(12)18/h1-7H,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFQCXSAJNEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)


![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)